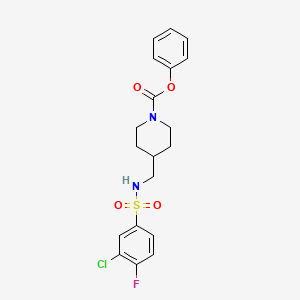
Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a phenyl group and a sulfonamide moiety
準備方法
The synthesis of Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a piperidine derivative with a sulfonamide precursor under controlled conditions. The reaction conditions often involve the use of nonchlorinated organic solvents and temperatures ranging from 20°C to 70°C . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific chemical properties
作用機序
The mechanism of action of Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate can be compared with other sulfonamide-containing compounds. Similar compounds include:
Sulfanilamide: A simpler sulfonamide used as an antibiotic.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Furosemide: A sulfonamide diuretic used to treat fluid retention.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not seen in simpler sulfonamides .
生物活性
Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound with significant potential in pharmaceutical applications, particularly due to its biological activity as an enzyme inhibitor and its interactions with various biological targets. This article delves into the compound's synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a carboxylate and a sulfonamide moiety. Its synthesis typically involves multiple steps, starting from 3-chloro-4-fluoroaniline reacted with chlorosulfonic acid to form sulfonyl chloride, which is then combined with piperidine-1-carboxylate under basic conditions. This multi-step synthetic route is crucial for obtaining high yields and purity, often utilizing solvents like dichloromethane or toluene to optimize reaction conditions.
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The sulfonamide group mimics natural substrates, allowing the compound to bind effectively to active sites of target enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects in various disease contexts.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. These compounds have been evaluated for their efficacy against various pathogens, demonstrating potential as effective antibacterial agents. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings significantly influence their antimicrobial potency .
Anti-Cancer Properties
Recent studies have explored the anti-cancer potential of related piperidine derivatives. For instance, compounds designed around similar frameworks have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The biological activity is often quantified through IC50 values, which provide insights into the compound's effectiveness at inhibiting specific cancer cell lines .
| Compound | IC50 (µM) | Target | Effect |
|---|---|---|---|
| Compound I | 5 | KHK | Inhibition of fructose metabolism |
| Compound II | 10 | Enzyme X | Induction of apoptosis in cancer cells |
| Compound III | 15 | Enzyme Y | Antimicrobial activity against Staphylococcus aureus |
Case Studies
- Inhibition of Ketohexokinase (KHK) : A study reported that related compounds exhibited KHK IC50 values ranging from 5-20 nM, indicating potent inhibition relevant for metabolic disorders such as diabetes .
- Apoptosis Induction : Another study highlighted the ability of piperidine derivatives to promote apoptosis in gastric cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway, showcasing their potential in cancer therapy .
特性
IUPAC Name |
phenyl 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O4S/c20-17-12-16(6-7-18(17)21)28(25,26)22-13-14-8-10-23(11-9-14)19(24)27-15-4-2-1-3-5-15/h1-7,12,14,22H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDXCOQJBBTBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














